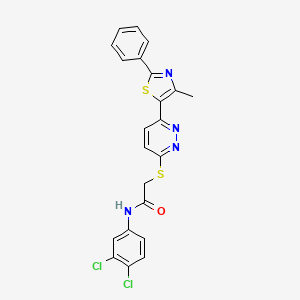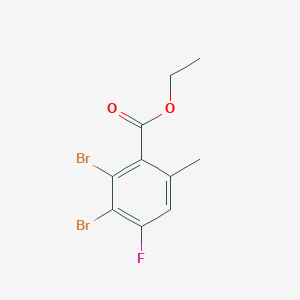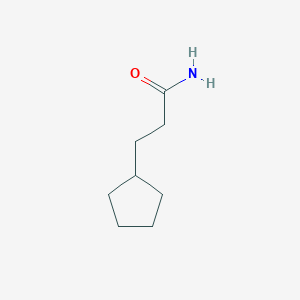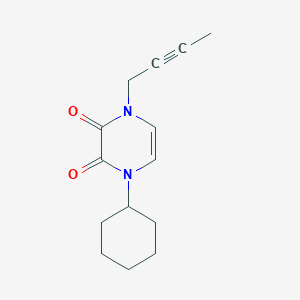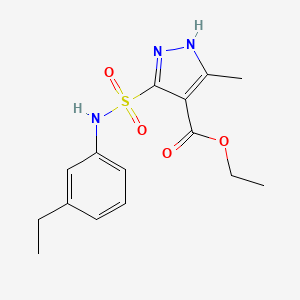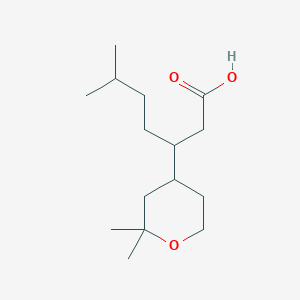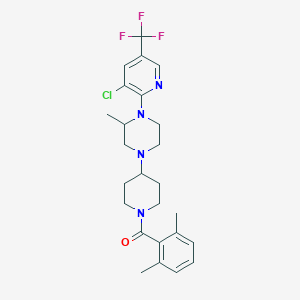
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C25H30ClF3N4O and its molecular weight is 494.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Receptor Binding
- Molecular Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor, using molecular orbital method and conformational analysis. This research aids in understanding the compound's receptor binding characteristics (Shim et al., 2002).
Antimicrobial Activity
- Antimicrobial Activity of Pyridine Derivatives : Another study synthesized new pyridine derivatives and tested their antimicrobial activities, revealing variable and modest effectiveness against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity
- Synthesis of Water-Soluble Fulleropyrrolidines : This research focused on synthesizing new water-soluble fulleropyrrolidines with biologically active arylpiperazines, providing insight into the compound's synthesis and potential biological activity (Illescas et al., 2003).
Anticancer and Antimicrobial Agents
- Novel Heterocyclic Compounds for Anticancer and Antimicrobial Activity : A study synthesized novel biologically potent heterocyclic compounds, examining their anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Structural Studies
- Isomorphous Structures and Chlorine-Methyl Exchange Rule : Research on isomorphous structures related to this compound, focusing on obeying the chlorine-methyl exchange rule, highlights its structural properties (Swamy et al., 2013).
Synthesis Process and Intermediate Production
- Synthesis of Methanone Hydrochloride : A study documented the synthesis process of a related compound, providing insights into the production of intermediates (Zheng Rui, 2010).
Positron Emission Tomography Imaging
- In Vivo PET Imaging of MET Receptor : This research focused on the radiosynthesis and evaluation of a compound for in vivo imaging of the MET receptor by positron emission tomography, highlighting its potential diagnostic application (Wu et al., 2010).
properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClF3N4O/c1-16-5-4-6-17(2)22(16)24(34)31-9-7-20(8-10-31)32-11-12-33(18(3)15-32)23-21(26)13-19(14-30-23)25(27,28)29/h4-6,13-14,18,20H,7-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFLECXFWFTLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)C(=O)C4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2703489.png)
![2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2703490.png)

![2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2703492.png)
